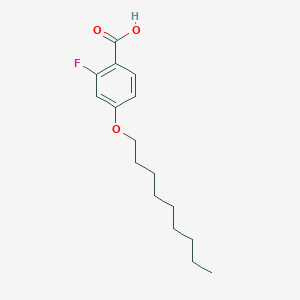

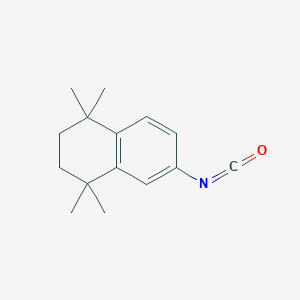

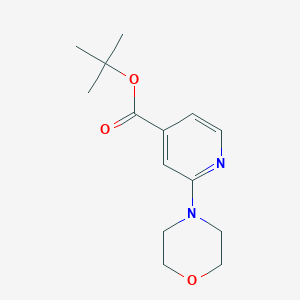

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate

Overview

Description

“5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate” is a selective and highly potent retinoic acid analog with affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It produces ligand-activated transcription of genes that possess retinoic acid responsive elements .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study describes the synthesis of a similar ligand, 6,6′′-bis (5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′:6′,2′′-terpyridine (CyMe4-BTTP), in 4 steps from 2,2′:6′,2′′-terpyridine .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as NMR and mass spectrometry . These studies indicate that the ligand forms complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained .Scientific Research Applications

1. Synthesis of Silicon-Based Drugs and Odorants

The compound 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate has been utilized in the development of a new building block for synthesizing biologically active derivatives. This includes its application in the alternative synthesis of the retinoid agonist disila-bexarotene, demonstrating its potential in drug development (Büttner et al., 2007).

2. Study of Conformational Equilibria in Organic Compounds

Research involving similar naphthalene derivatives has focused on studying their conformational equilibria. This includes understanding the equilibrium mixtures of various conformers in solution, which is crucial for the design and synthesis of complex organic molecules (Kamada & Yamamoto, 1979).

3. Molecular Design in Chemical Synthesis

The compound's framework has been used in the molecular design for creating flexible tetrapodand tetracations derived from naphthalene. This approach plays a significant role in the electrostatic binding of polyanion guests, offering insights into interactions in biological systems (Christofi et al., 2002).

4. Investigation of Chemical Properties and Molecular Structures

Further research has explored the synthesis and molecular properties of compounds with structures related to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate. These studies are pivotal in understanding the chemical properties and molecular structures, contributing to the development of new materials and chemical entities (Chang et al., 2016).

5. Development of Highly Functional Organic Materials

The structural analogs of this compound have been used in synthesizing new organic materials with high functionality. This includes the development of high-mobility transistors and other electronic devices, showcasing the compound's relevance in advanced material science (Tsai et al., 2016).

Mechanism of Action

properties

IUPAC Name |

6-isocyanato-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-14(2)7-8-15(3,4)13-9-11(16-10-17)5-6-12(13)14/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYXLYBFNUDHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)N=C=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383690 | |

| Record name | 6-Isocyanato-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl isocyanate | |

CAS RN |

343962-16-3 | |

| Record name | 6-Isocyanato-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)